molecular formula C23H20N4O B1668050 cFMS Receptor Inhibitor II

cFMS Receptor Inhibitor II

Cat. No.: B1668050
M. Wt: 368.4 g/mol
InChI Key: BIICXZWYHQOUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of cFMS Receptor Inhibitor II involves the preparation of an anilinoquinoline compound. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This is achieved through a series of cyclization reactions.

    Introduction of the anilino group: This step involves the coupling of an aniline derivative with the quinoline core.

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

cFMS Receptor Inhibitor II undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cFMS Receptor Inhibitor II has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine kinases.

    Biology: The compound is used to investigate the role of CSF1R in the regulation of monocyte and macrophage functions.

    Medicine: It has potential therapeutic applications in diseases where CSF1R is implicated, such as certain cancers and inflammatory conditions.

    Industry: The compound is used in the development of new drugs targeting CSF1R

Comparison with Similar Compounds

cFMS Receptor Inhibitor II is similar to other CSF1R inhibitors, such as cFMS Receptor Inhibitor III and EI-1071. it is unique in its selectivity and potency. While cFMS Receptor Inhibitor III has similar inhibitory activity, this compound is more selective against cFMS-independent growth of cells .

Similar compounds include:

Properties

IUPAC Name

4-(3,4-dimethylanilino)-7-pyridin-4-ylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIICXZWYHQOUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cFMS Receptor Inhibitor II
Reactant of Route 2
Reactant of Route 2
cFMS Receptor Inhibitor II
Reactant of Route 3
Reactant of Route 3
cFMS Receptor Inhibitor II
Reactant of Route 4
Reactant of Route 4
cFMS Receptor Inhibitor II
Reactant of Route 5
Reactant of Route 5
cFMS Receptor Inhibitor II
Reactant of Route 6
Reactant of Route 6
cFMS Receptor Inhibitor II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.